5-BOC-Amino-2-chlorophenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
tert-butyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBVAWBHPJEIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119431 | |
| Record name | 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080573-28-9 | |
| Record name | 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080573-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Overview
This method leverages commercially available 2-amino-5-chlorophenylboronic acid pinacol ester (CAS 1073371-77-3) as the starting material. The amino group is protected with a tert-butoxycarbonyl (BOC) group under mild conditions, preserving the boronic ester functionality.
Reaction Protocol
-
Reagents :
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2-Amino-5-chlorophenylboronic acid pinacol ester (1.0 equiv)
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Di-tert-butyl dicarbonate (BOC anhydride, 1.2 equiv)
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4-Dimethylaminopyridine (DMAP, catalytic)
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Triethylamine (TEA, 2.0 equiv)
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Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
-
Procedure :
Dissolve the amino boronic ester in anhydrous DCM under nitrogen. Add TEA and DMAP, followed by dropwise addition of BOC anhydride. Stir at room temperature for 12–24 hours. Quench with water, extract with DCM, dry over MgSO4, and purify via silica gel chromatography (hexane/ethyl acetate). -
Yield :
Typical yields range from 75% to 85%, contingent on purity of the starting material.
Advantages and Limitations
-
Advantages : Single-step reaction with minimal side products.
-
Limitations : Requires access to the amino boronic ester precursor, which may necessitate prior synthesis.
Miyaura Borylation of Halogenated BOC-Protected Aniline
Overview
This route involves Miyaura borylation of a brominated BOC-protected aniline derivative, enabling direct installation of the boronic ester group.
Synthetic Pathway
Characterization Data
-
Melting Point : 89–95°C (consistent with boronic ester thermal stability).
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1H-NMR : δ 1.3 (s, 12H, pinacol CH3), 1.5 (s, 9H, BOC CH3), 7.2–7.5 (m, aromatic H).
Grignard-Based Boronylation of Halogenated Anilines
Overview
Adapted from patent CN104788482A, this method employs Grignard reagents to generate aryl lithium intermediates, followed by boronylation.
Reaction Steps
-
Bromination :
Brominate 2-chloroaniline at position 5 using NBS and BF3·Et2O. -
BOC Protection :
Protect the amino group with BOC anhydride. -
Grignard Reaction :
-
Reagents :
-
5-Bromo-2-chloro-N-BOC-aniline (1.0 equiv)
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n-Bu3MgLi (1.2 equiv, −20°C to −10°C)
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Trimethyl borate (2.0 equiv)
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Pinacol (1.5 equiv)
-
Procedure :
Add n-Bu3MgLi to the brominated precursor in THF at −20°C. Quench with trimethyl borate, warm to room temperature, add pinacol, and stir for 6 hours. Isolate via aqueous workup and chromatography. -
Yield and Purity
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | Readily available | Custom synthesis | Custom synthesis |
| Reaction Steps | 1 | 2–3 | 3–4 |
| Yield (%) | 75–85 | 70–80 | 60–70 |
| Key Challenge | Precursor availability | Regioselective bromination | Low-temperature handling |
Critical Considerations in Synthesis
Stability of Boronic Esters
Pinacol boronic esters are susceptible to protodeboronation under acidic conditions. Reactions must avoid strong acids, and purification should use neutral solvents.
Chemical Reactions Analysis
Types of Reactions
5-BOC-Amino-2-chlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenylboronic acids, amines, and other functionalized organic molecules .
Scientific Research Applications
5-BOC-Amino-2-chlorophenylboronic acid pinacol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester involves its ability to form stable boronate complexes. These complexes can participate in various chemical reactions, including transmetalation in Suzuki-Miyaura cross-coupling . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Pinacol Esters
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester with structurally related compounds:
Notes:
- Solubility Trends : Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. Chloroform is a preferred solvent due to high compatibility ().
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) enhance stability but may reduce reactivity in cross-coupling reactions, whereas BOC-amino groups balance steric bulk and protection .
Reactivity in Cross-Coupling and Hydrolysis Reactions
Suzuki-Miyaura Coupling
The BOC-amino and chloro substituents in the target compound may slow transmetallation steps compared to less hindered analogs (e.g., 5-methoxy or methyl-substituted esters). For example, 2-chloropyridine-4-boronic acid pinacol ester (CAS 458532-84-8) shows high reactivity in coupling with iodoarenes, yielding biaryl products ().
Hydrolysis Kinetics
The pinacol ester group hydrolyzes slower than the parent boronic acid. In a study comparing 4-nitrophenylboronic acid and its pinacol ester, the ester exhibited delayed hydrolysis with H₂O₂, evidenced by slower decay of its UV absorption peak at 290 nm and delayed formation of a 405 nm peak (corresponding to nitrophenol release) .
Stability and Handling
- Storage : Like most pinacol esters, the compound requires storage under inert conditions (dry, refrigerated) to prevent hydrolysis ().
- Safety: While specific toxicity data for the target compound is unavailable, analogous boronic esters (e.g., 4-(Boc-Amino)-2-methylphenylboronic acid pinacol ester) recommend avoiding skin/eye contact and static discharge ().
Commercial Availability and Pricing
Biological Activity
5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a boronic acid moiety that can interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.64 g/mol. The compound features a pinacol ester linkage, which enhances its stability and solubility in organic solvents.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which are prevalent in many biomolecules. This interaction can inhibit enzymes that rely on these diols for their activity, such as proteases and kinases, thereby modulating various signaling pathways within cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or viral replication by targeting the active sites that utilize diol substrates.
- Cell Signaling Modulation : By affecting the activity of kinases and phosphatases, it can alter cell signaling pathways that are crucial for cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antiviral Properties : There is evidence that boronic acids can interfere with viral replication mechanisms, making this compound a potential candidate for antiviral drug development.
- Antimicrobial Effects : Some studies have reported antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Case Studies and Experimental Data
Several studies have investigated the biological activities of boronic acid derivatives, including this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 15 µM. |
| Study B | Showed inhibition of viral replication in vitro, suggesting potential use in antiviral therapies. |
| Study C | Reported moderate antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial assessments indicate:
- Absorption : The compound shows good solubility in organic solvents but limited solubility in water, which may affect bioavailability.
- Metabolism : Boronic acids are generally stable under physiological conditions but can undergo hydrolysis, leading to the release of the active boron species.
- Toxicity : Toxicological studies are necessary to determine the safety profile of this compound, especially regarding long-term exposure.
Q & A
Q. What are the standard synthetic protocols for preparing 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Introduce the Boc (tert-butoxycarbonyl) protecting group to the amino moiety of 2-chloro-5-aminophenylboronic acid to prevent unwanted side reactions during subsequent steps.
- Step 2 : Esterify the boronic acid with pinacol under anhydrous conditions using a Dean-Stark trap to remove water, ensuring high yield and purity.
- Step 3 : Purify the product via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester .
Key reagents include Boc anhydride, pinacol, and palladium catalysts for potential intermediate cross-coupling steps.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Critical techniques include:
- NMR Spectroscopy : and NMR confirm structural integrity, with characteristic peaks for Boc (δ ~1.4 ppm, singlet) and pinacol ester (δ ~1.3 ppm, multiplet).
- HPLC : Assess purity (>95% recommended for synthetic intermediates).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHBClNO: ~360.1 Da).
- X-Ray Diffraction (XRD) : For crystalline derivatives, XRD resolves stereochemical ambiguities .
Q. How does the pinacol ester group influence the stability and reactivity of this compound?
- Methodological Answer : The pinacol ester protects the boronic acid from hydrolysis and oxidation, enhancing shelf stability. It also improves solubility in organic solvents (e.g., THF, DCM), facilitating use in Suzuki-Miyaura cross-coupling reactions. However, the ester must be cleaved under acidic or basic conditions (e.g., HCl/THF or KCO/MeOH) for subsequent boronic acid utilization .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low yields?
- Methodological Answer : Low yields often stem from catalyst inefficiency or steric hindrance from the Boc group. Optimization strategies:
- Catalyst Screening : Use Pd(PPh) or XPhos Pd G3 for electron-deficient aryl chlorides.
- Ligand Effects : Bulky ligands (e.g., SPhos) mitigate steric interference from the Boc group.
- Temperature/Base : Elevated temperatures (80–100°C) and stronger bases (e.g., CsCO) improve coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time and improves reproducibility .
Q. What strategies prevent decomposition of this compound during storage or reactions?
- Methodological Answer : Decomposition is minimized by:
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when analyzing this compound?
- Methodological Answer : Discrepancies may arise from:
- Tautomerism : Boronic esters can exhibit dynamic equilibria; use low-temperature NMR (–40°C) to "freeze" conformers.
- Impurities : Re-crystallize from hexane/ethyl acetate or employ preparative HPLC.
- Solvent Effects : Record NMR in deuterated DMSO or CDCl to standardize shifts .
Q. How do electronic and steric effects of substituents (e.g., chloro, Boc-amino) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Chloro Group : Activates the boronic ester toward electrophilic substitution but may reduce nucleophilic coupling efficiency.
- Steric Hindrance : The Boc group at the 5-position slows transmetalation; mitigate by using Pd catalysts with large bite angles (e.g., DavePhos).
Computational modeling (DFT) can predict regioselectivity and guide ligand selection .
Q. What experimental designs are recommended for studying proteasome inhibition using structural analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the chloro substituent with fluorophores (e.g., BODIPY) for tracking cellular uptake.
- Activity Assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure proteasome activity in cell lysates.
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with proteasome subunits (e.g., β5 subunit) .
Q. How can this compound be applied in covalent organic framework (COF) synthesis?
- Methodological Answer : As a boronate ester monomer, it participates in condensation reactions with polyols (e.g., hexahydroxytriphenylene) to form COFs. Key steps:
Q. What purification challenges arise with this compound, and how are they addressed?
- Methodological Answer :
Challenges include: - Byproduct Removal : Silica gel chromatography with 10–30% ethyl acetate in hexane separates unreacted boronic acid.
- Hydrolyzed Impurities : Add pinacol (1.5 eq) during synthesis to suppress hydrolysis.
- Crystallization : Recrystallize from hot ethanol to remove polymeric boroxines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
